molecular formula C24H19NO B289796 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde

3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde

Cat. No. B289796
M. Wt: 337.4 g/mol
InChI Key: BPINZBABWXFMSE-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde, also known as MIPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIPA belongs to the family of indolizine derivatives and has been shown to possess various biochemical and physiological effects that make it a promising compound for further study.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde is not fully understood. However, studies have shown that 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde induces apoptosis in cancer cells by activating the caspase pathway. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has also been shown to possess anti-tumor properties by inhibiting angiogenesis and metastasis.

Advantages and Limitations for Lab Experiments

3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde is also a fluorescent probe that can be used for the detection of reactive oxygen species in cells. However, 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde. One direction is to study the potential use of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde as a therapeutic agent for the treatment of cancer and inflammation. Another direction is to study the mechanism of action of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde in more detail to better understand its therapeutic potential. Additionally, future studies could focus on improving the solubility of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde to make it more useful for lab experiments.

Synthesis Methods

The synthesis of 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde involves the reaction of 5-methyl-2-phenylindole with 3-phenylacrylaldehyde in the presence of a suitable catalyst. The reaction yields 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde as a yellow crystalline solid with a high yield.

Scientific Research Applications

3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-cancer properties. 3-(5-Methyl-2-phenyl-3-indolizinyl)-3-phenylacrylaldehyde has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

IUPAC Name

(Z)-3-(5-methyl-2-phenylindolizin-3-yl)-3-phenylprop-2-enal

InChI

InChI=1S/C24H19NO/c1-18-9-8-14-21-17-23(20-12-6-3-7-13-20)24(25(18)21)22(15-16-26)19-10-4-2-5-11-19/h2-17H,1H3/b22-15-

InChI Key

BPINZBABWXFMSE-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=CC2=CC(=C(N12)/C(=C\C=O)/C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1=CC=CC2=CC(=C(N12)C(=CC=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC2=CC(=C(N12)C(=CC=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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